(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative characterized by a fused tricyclic system. The (Z)-configuration of the 3-methoxybenzylidene substituent at position 2 and the pyridin-4-ylmethyl group at position 8 defines its stereoelectronic properties.
Properties
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-4-2-3-17(11-18)12-22-23(27)19-5-6-21-20(24(19)30-22)14-26(15-29-21)13-16-7-9-25-10-8-16/h2-12H,13-15H2,1H3/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPBAYSVSDRKIV-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
The unique arrangement of functional groups within this compound contributes to its biological properties.
Research indicates that the compound exhibits a range of biological activities primarily through the following mechanisms:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including colon and oral squamous cell carcinoma. The cytotoxicity is attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS) .
- Inhibition of MDM2 : It functions as an inhibitor of the murine double minute 2 (MDM2) protein, which is involved in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, the compound enhances p53 activity, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HCT116 (colon cancer) | 5.0 | Cytotoxicity via apoptosis | |
| SJSA-1 (sarcoma) | 6.4 | MDM2 inhibition | |
| HL60 (leukemia) | 8.0 | Induction of ROS |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Colon Cancer Study : In a study involving HCT116 and HT29 colon cancer cells, the compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 5 µM. The mechanism was linked to increased ROS production and apoptosis induction .
- Oral Squamous Cell Carcinoma : The compound was tested against several oral squamous cell carcinoma lines (Ca9-22, HSC-2). Results indicated significant cytotoxicity with average SI values exceeding 10, suggesting selective toxicity towards malignant cells compared to non-malignant counterparts .
- MDM2 Inhibition : In a murine model, the compound was shown to inhibit MDM2 effectively, leading to enhanced p53 activity and subsequent tumor regression in xenograft models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on core scaffolds, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Differences: The target compound and share a benzofuro-oxazinone core, which is distinct from the thiazolo-pyrimidine () and chromeno-pyrimidinone () systems. Chromeno-benzodioxocin derivatives () exhibit fused polycyclic systems with multiple hydroxyl groups, favoring polar interactions .
Substituent Effects: Electron-Withdrawing Groups: The 4-cyano group in Compound 11b () increases polarity but reduces membrane permeability compared to the methoxy group in the target compound . Halogenated Substituents: The 4-fluorophenethyl group in enhances lipophilicity and resistance to oxidative metabolism, whereas chlorinated derivatives () may confer toxicity risks . Pyridine vs.
Synthetic Accessibility: Thiazolo-pyrimidine derivatives () are synthesized via condensation with aromatic aldehydes in acetic anhydride, yielding ~68% . Chromeno-pyrimidinones () require multi-step reactions, including benzoylation and cyclization, with lower yields (~57%) .
Table 2: Spectral and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
